molecular formula C14H16BrNO B1453263 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one CAS No. 1255147-60-4

2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

Cat. No. B1453263
M. Wt: 294.19 g/mol
InChI Key: GINRVUQOFVPGKU-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one, also known as TBI-1, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that has been used as a reagent in organic synthesis, a catalyst in the preparation of organic compounds, and a fluorescent probe in biochemistry. TBI-1 has been widely used in research due to its unique properties, including its ability to form complexes with other molecules and its low toxicity.

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : Indole derivatives have been found in many important synthetic drug molecules, which have shown a variety of biological activities . They play a significant role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
    • Methods of Application : The synthesis of indole derivatives involves various chemical reactions. The specific method of synthesis depends on the desired derivative .
    • Results or Outcomes : Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Synthesis of Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Methods of Application : The synthesis of indoles as a moiety in selected alkaloids involves various chemical reactions. The specific method of synthesis depends on the desired alkaloid .
  • Pharmaceutical Research

    • Summary of Application : Indole derivatives have been found in many important synthetic drug molecules, which have shown a variety of biological activities . They play a significant role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
    • Methods of Application : The synthesis of indole derivatives involves various chemical reactions. The specific method of synthesis depends on the desired derivative .
    • Results or Outcomes : Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Synthesis of Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Methods of Application : The synthesis of indoles as a moiety in selected alkaloids involves various chemical reactions. The specific method of synthesis depends on the desired alkaloid .
    • Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Multicomponent Reactions

    • Summary of Application : Indoles are frequently used in the synthesis of various organic compounds and have shown significant biological and pharmaceutical activities . They are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Methods of Application : The specific method of synthesis depends on the desired derivative and the type of multicomponent reaction .
    • Results or Outcomes : The application of indole in multicomponent reactions has led to the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .
  • Synthesis of 1,3-Diazole Derivatives

    • Summary of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods of Application : The specific method of synthesis depends on the desired 1,3-diazole derivative .
    • Results or Outcomes : The synthesis of 1,3-diazole derivatives has shown promising results in various biological activities .

properties

IUPAC Name

2-bromo-1-(1,2,5-trimethylindol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c1-8-5-6-12-11(7-8)13(10(3)16(12)4)14(17)9(2)15/h5-7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRVUQOFVPGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C(=O)C(C)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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